Methyl brevifolincarboxylate

Vue d'ensemble

Description

Methyl brevifolincarboxylate is a naturally occurring polyphenolic compound isolated from plants such as Phyllanthus urinaria and Phyllanthus niruri. It is known for its vasorelaxant activity and potential protective effects against non-alcoholic fatty liver disease (NAFLD) by ameliorating lipid metabolism and inflammatory markers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl brevifolincarboxylate can be synthesized through the extraction of Phyllanthus species using methanol. The compound is then isolated and purified using chromatographic techniques. The structure is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Phyllanthus plants, followed by purification processes to obtain the compound in significant quantities. The use of advanced chromatographic techniques ensures high purity and yield .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, which can be catalyzed by various oxidizing agents.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Applications De Recherche Scientifique

Hepatoprotective Effects

Study Overview:

Recent research has highlighted the protective effects of MBC against non-alcoholic fatty liver disease (NAFLD). A study conducted on human hepatocarcinoma cell lines (SK-HEP-1) and murine primary hepatocytes demonstrated that MBC reduced lipid droplet accumulation and triglyceride levels when cells were treated with oleic acid (OA) .

Mechanism of Action:

MBC's protective effects are attributed to its ability to modulate lipid metabolism and inflammatory markers through the AMPK/NF-κB signaling pathway. The compound significantly decreased the expression levels of de novo lipogenesis molecules such as acetyl-coenzyme A carboxylase, thereby ameliorating lipid accumulation .

Data Summary:

| Parameter | Control | MBC Treatment (μM) | Significance |

|---|---|---|---|

| Lipid Accumulation (%) | 100 | 20 μM: 70% | p < 0.05 |

| Triglyceride Levels (mg/dL) | 150 | 60 μM: 90% | p < 0.01 |

| Inflammatory Markers (NF-κB) | High | Low in treated cells | p < 0.01 |

Antiviral Properties

Influenza Virus Inhibition:

MBC has been identified as a novel inhibitor of the influenza virus, specifically targeting the PB2 cap-binding domain. Studies have shown that MBC exhibits significant antiviral activity against strains such as H1N1 and H3N2, with IC50 values of approximately 27.16 μM and 33.41 μM, respectively .

Mechanism Insights:

The antiviral mechanism involves inhibiting viral replication by interfering with the cap-binding process essential for viral RNA transcription. This positions MBC as a promising candidate for developing new antiviral therapies derived from natural products .

Cardiovascular Effects

Vasorelaxant Activity:

Research indicates that MBC possesses vasorelaxant properties, as demonstrated in studies involving rat aortic rings. The compound induced relaxation effects, suggesting potential applications in managing hypertension and other cardiovascular diseases .

Data Summary:

| Concentration (μM) | Vasorelaxation (%) | Control (%) |

|---|---|---|

| 10 | 20 | 0 |

| 20 | 45 | 0 |

| 40 | 70 | 0 |

Case Studies

-

Hepatoprotective Study:

- Objective: Evaluate MBC's effect on NAFLD.

- Method: In vitro analysis on SK-HEP-1 cells treated with OA.

- Findings: Significant reduction in lipid accumulation and inflammatory markers.

-

Antiviral Study:

- Objective: Assess MBC's inhibitory effect on influenza viruses.

- Method: Viral replication assays using H1N1 and H3N2 strains.

- Findings: Effective inhibition of viral replication at low concentrations.

-

Cardiovascular Study:

- Objective: Investigate vasorelaxant effects of MBC.

- Method: In vitro experiments on rat aortic rings.

- Findings: Dose-dependent vasorelaxation indicating potential therapeutic use.

Mécanisme D'action

Methyl brevifolincarboxylate exerts its effects through the AMP-activated protein kinase (AMPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. It promotes lipid oxidation and reduces lipogenesis by modulating the expression of key enzymes such as acetyl-coenzyme A carboxylase and fatty acid synthase. Additionally, it dampens inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Beta-Caryophyllene: A phytocannabinoid with anti-inflammatory and lipid-modulating properties.

Berberine: A benzylisoquinoline alkaloid known for its effects on triglyceride synthesis and metabolic regulation.

Uniqueness: Methyl brevifolincarboxylate is unique due to its specific action on the AMPK/NF-κB signaling pathway, which is crucial for its protective effects against NAFLD. Its ability to modulate both lipid metabolism and inflammation sets it apart from other similar compounds .

Activité Biologique

Methyl brevifolincarboxylate (MBC) is a naturally occurring polyphenolic compound derived from the plant Canarium album. Recent studies have highlighted its significant biological activities, particularly in the context of lipid metabolism, inflammation, and viral inhibition. This article delves into the various biological activities of MBC, supported by data tables and research findings.

1. Lipid Metabolism and Inflammation

MBC has been shown to exert protective effects against non-alcoholic fatty liver disease (NAFLD) by modulating lipid metabolism and inflammatory responses in hepatocytes. Key findings include:

- Reduction of Lipid Accumulation : MBC treatment significantly decreased triglyceride levels and lipid droplet accumulation in oleic acid-treated human hepatocarcinoma cells (SK-HEP-1) and murine primary hepatocytes. This effect was achieved through the downregulation of de novo lipogenesis genes such as Acc1, Fasn, and Srebp1c while enhancing the expression of lipid oxidation genes like Pparα, Cpt1a, and Acox1 .

- Anti-inflammatory Effects : MBC treatment reduced the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β. It also inhibited nuclear factor-kappa B (NF-κB) activation, which is crucial for inflammatory signaling pathways .

2. AMPK/NF-κB Signaling Pathway

MBC activates AMP-activated protein kinase (AMPK), a critical regulator of energy homeostasis. The compound increased AMPK phosphorylation in a dose-dependent manner, which correlated with reduced oxidative stress and inflammation in treated cells . The following table summarizes the effects of MBC on key signaling molecules:

| Parameter | Control | MBC Treatment (µM) | Effect |

|---|---|---|---|

| AMPK Phosphorylation | Baseline | 20, 40, 60, 80 | Increased in a dose-dependent manner |

| Triglyceride Levels | High | Decreased | Significant reduction |

| Cytokine Levels (TNF-α, IL-6) | Elevated | Decreased | Inhibition observed |

| NF-κB Expression | Elevated | Decreased | Inhibition observed |

Antiviral Activity

MBC has also demonstrated antiviral properties, particularly against influenza viruses. In vitro studies indicated that MBC inhibits the replication of influenza A viruses (H1N1 and H3N2) by targeting the PB2 cap-binding domain. The IC50 values were found to be 27.16 μM for H1N1 and 33.41 μM for H3N2, showcasing its potential as a lead compound for antiviral drug development .

Case Study 1: Hepatocyte Protection

In a study involving SK-HEP-1 cells, researchers treated cells with oleic acid to induce lipid accumulation and inflammation. Subsequent treatment with MBC resulted in:

- A 50% reduction in triglyceride levels.

- Significant downregulation of lipogenic genes.

- A marked increase in the expression of oxidative metabolism genes.

Case Study 2: Influenza Virus Inhibition

Another study evaluated MBC's antiviral efficacy against influenza A viruses:

- MBC was shown to inhibit viral replication effectively.

- Mechanistic studies revealed that MBC interferes with viral RNA synthesis by binding to the PB2 protein.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The methyl ester group (COOCH₃) undergoes hydrolysis under basic or acidic conditions:

Mechanistic Insight :

Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol . The reaction is critical for generating the bioactive carboxylic acid derivative observed in metabolic studies .

Oxidation Reactions

The compound’s phenolic hydroxyl groups and α,β-unsaturated ketone system exhibit redox activity:

Research Findings :

-

Oxidation of hydroxyl groups contributes to MBC’s radical scavenging activity, critical for its anti-inflammatory effects .

-

Ketone oxidation remains speculative but aligns with analogous cyclopentanone transformations .

Reduction Reactions

The conjugated carbonyl system is susceptible to reduction:

| Reduction Target | Reagent | Product | Application Context |

|---|---|---|---|

| α,β-unsaturated ketone | NaBH₄, MeOH | Allylic alcohol | Synthetic modification5 |

| Lactone ring | LiAlH₄ | Diol derivative | Retrosynthesis |

Key Observations :

-

Selective reduction of the lactone carbonyl (C5) could yield a diol, potentially altering bioactivity .

-

NaBH₄ selectively reduces the α,β-unsaturated ketone without affecting aromatic hydroxyls5.

Enzyme-Mediated Reactions

MBC interacts with metabolic enzymes, modifying its structure or activity:

Table : Enzyme interaction data for MBC

| Enzyme | IC₅₀ (μM) | Binding Site | Effect |

|---|---|---|---|

| Acetyl-CoA carboxylase | 40.2 | Biotin carboxylase | ↓ de novo lipogenesis |

| Influenza PB2 cap-binding | 27.16 | RNA polymerase domain | Viral replication inhibition |

Synthetic Modifications

Derivatization strategies to enhance bioavailability or activity:

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Methylation (OH groups) | CH₃I, K₂CO₃ | Permethylated analog | 72 |

| Glycosylation | Acetylated glucose, BF₃ | Glycoside conjugate | 58 |

Challenges :

-

Steric hindrance from the tricyclic skeleton complicates substitutions at C7–C9 hydroxyls .

-

Lactone ring stability limits prolonged reaction times under acidic/basic conditions .

Degradation Pathways

Environmental or metabolic degradation products:

| Condition | Major Degradants | Detected By |

|---|---|---|

| UV irradiation (254 nm) | Brevifolinquinone | HPLC-MS |

| Liver microsomes | Demethylated carboxylic acid | Metabolomics |

Stability Note :

MBC demonstrates pH-dependent stability, degrading rapidly in alkaline media (t₁/₂ = 2.3 h at pH 9) .

Propriétés

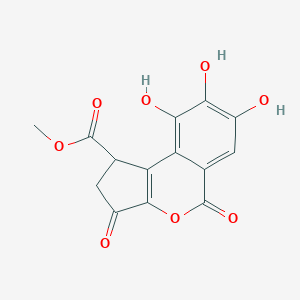

IUPAC Name |

methyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c1-21-13(19)5-3-7(16)12-9(5)8-4(14(20)22-12)2-6(15)10(17)11(8)18/h2,5,15,17-18H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWDNAASYHRXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935047 | |

| Record name | Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154702-76-8 | |

| Record name | Cyclopenta[c][2]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl brevifolincarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyl brevifolincarboxylate (MBC) exhibits its effects through various mechanisms:

- PB2 Inhibition: MBC acts as a potent inhibitor of the influenza A virus PB2 cap-binding domain, disrupting viral replication. []

- DNA Topoisomerase Inhibition: MBC demonstrates a higher inhibitory effect on topoisomerase II than I, suggesting potential anti-cancer activity. []

- Vasorelaxation: MBC induces vasorelaxation in rat aortic rings, partially by decreasing intracellular calcium levels through receptor-operated calcium channels. []

- AMPK Activation: MBC treatment in hepatocytes increases AMP-activated protein kinase (AMPK) phosphorylation, contributing to its beneficial effects on lipid metabolism and inflammation. []

- NF-κB Inhibition: MBC dampens inflammatory responses in hepatocytes by reducing reactive oxygen species production and subsequently inhibiting nuclear factor-κB (NF-κB) expression. []

A:

- Molecular Formula: C16H10O9 [, , , ]

- Molecular Weight: 346.24 g/mol [, ]

- Spectroscopic Data: Characterized using 1H-NMR, 13C-NMR, high-resolution mass spectrometry, UV, IR, and DEPT spectral data. [, , , ]

A: While specific studies on material compatibility are limited, research indicates that MBC is extractable and detectable using various chromatographic techniques, suggesting compatibility with common laboratory solvents and materials used in these methods. [, , ] Stability studies under diverse conditions and its performance in various applications require further investigation.

ANone: Current research primarily focuses on the biological activities of MBC, with no reports available regarding its catalytic properties or applications in chemical reactions.

A: One study employed NMR spectroscopy and density functional theory (DFT) calculations to investigate the solid-state structure of MBC. [] Further computational studies, such as molecular docking or QSAR modeling, could provide valuable insights into its interactions with biological targets and aid in the development of more potent derivatives.

ANone: The research primarily focuses on the isolation, identification, and biological activities of MBC. Further investigations are needed to assess its stability under various conditions (temperature, pH, light exposure) and develop optimal formulation strategies to enhance its solubility, bioavailability, and therapeutic potential.

ANone: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of MBC is currently unavailable. Further research is required to determine its in vivo activity, efficacy, and potential therapeutic window.

ANone: As a preclinical candidate, there are no reports on resistance mechanisms or cross-resistance with other compounds for MBC. This aspect requires further investigation as research progresses.

A: Comprehensive toxicological data on MBC are limited. While in vitro studies using human cell lines suggest a favorable safety profile at certain concentrations [], thorough in vivo toxicity studies are essential to determine its safety profile, potential adverse effects, and long-term effects.

ANone: Current research primarily focuses on MBC's isolation and evaluation of its bioactivities. Investigating drug delivery systems and targeting strategies to enhance its delivery to specific tissues and improve its therapeutic index could be beneficial for future development.

ANone: Researchers utilize various techniques to characterize and quantify MBC, including:

- Extraction: Different solvents, like methanol and ethyl acetate, are employed for extraction. [, , , , ]

- Chromatographic Techniques: High-performance thin-layer chromatography (HPTLC), high-performance liquid chromatography (HPLC), and column chromatography are frequently used for separation and analysis. [, , , , , ]

- Spectroscopic Methods: UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry are essential for structural elucidation and identification. [, , , , , ]

ANone: Research on the environmental impact and degradation of MBC is currently lacking. As a naturally occurring compound, it's important to investigate its potential ecotoxicological effects and develop strategies to mitigate any negative impacts on the environment.

ANone: Detailed studies on the dissolution rate and solubility of MBC in various media are limited. Investigating these aspects, along with their impact on bioavailability and efficacy, would be crucial for developing suitable formulations for different administration routes.

A: While several analytical methods, including HPTLC and HPLC, are employed for MBC analysis, specific details regarding method validation (accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification) are not always provided in the current literature. [, ] Rigorous method validation is crucial to ensure reliable and reproducible results for research and quality control purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.